molecular formula C24H29ClO7 B1666928 Bexagliflozine CAS No. 1118567-05-7

Bexagliflozine

Numéro de catalogue: B1666928
Numéro CAS: 1118567-05-7
Poids moléculaire: 464.9 g/mol
Clé InChI: BTCRKOKVYTVOLU-SJSRKZJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    EGT1442: is a potent and selective .

  • As an SGLT2 inhibitor, EGT1442 specifically targets the sodium-glucose co-transporter 2 (SGLT2) , which plays a crucial role in renal glucose reabsorption.
  • By inhibiting SGLT2, EGT1442 reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
  • Applications De Recherche Scientifique

    Clinical Efficacy in Type 2 Diabetes Mellitus

    Glycemic Control : Bexagliflozin has been shown to significantly reduce hemoglobin A1c (HbA1c) levels in patients with T2DM. In a meta-analysis involving multiple randomized controlled trials (RCTs), bexagliflozin demonstrated a mean difference of -0.45% in HbA1c compared to placebo, with a p-value < 0.00001 .

    Weight Management : In addition to glycemic control, bexagliflozin also contributes to weight loss. Clinical studies report an average reduction in body weight of approximately 1.61 kg after treatment .

    Blood Pressure Reduction : Bexagliflozin has shown beneficial effects on systolic blood pressure, with reductions averaging around 3.8 mmHg compared to placebo .

    Applications in Chronic Kidney Disease

    Bexagliflozin's role extends beyond diabetes management; it has shown promise in patients with T2DM and CKD. A phase 3 trial indicated that bexagliflozin significantly lowered HbA1c levels by 0.37% among patients with stage 3a/3b CKD . Furthermore, it reduced albuminuria by approximately 20.1%, which is crucial for kidney health .

    Summary of Clinical Trials on Bexagliflozin

    Study Type Population Intervention Primary Outcomes Key Findings
    Phase 3 RCTT2DM + CKDBexagliflozin 20 mg vs. placeboChange in HbA1c at 24 weeksHbA1c reduction of 0.37%, weight loss of 1.61 kg
    Phase 2 RCTT2DMBexagliflozin 20 mg vs. placeboChange in HbA1c at 24 weeksSignificant reductions in HbA1c, body weight, and blood pressure
    Meta-AnalysisMultiple RCTsBexagliflozin vs. placeboVarious glycemic and extra-glycemic outcomesConsistent reductions in HbA1c, body weight, and blood pressure

    Safety Profile

    Bexagliflozin has a favorable safety profile, comparable to placebo regarding serious adverse events. The most common non-serious adverse effects include urinary tract infections and genital mycotic infections . Importantly, the incidence of serious adverse events was lower in the bexagliflozin group compared to the placebo group .

    Mécanisme D'action

    Analyse Biochimique

    Biochemical Properties

    Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, Bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .

    Cellular Effects

    Bexagliflozin has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of Bexagliflozin influences cell function by altering the cellular metabolism of glucose .

    Molecular Mechanism

    Bexagliflozin exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .

    Temporal Effects in Laboratory Settings

    In high-risk type 2 diabetes patients, Bexagliflozin was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .

    Metabolic Pathways

    Bexagliflozin is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of Bexagliflozin is 3’-O-glucuronide, a pharmacologically inactive metabolite .

    Transport and Distribution

    Bexagliflozin is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that Bexagliflozin may be primarily transported and distributed within the kidneys.

    Subcellular Localization

    The specific subcellular localization of Bexagliflozin is not mentioned in the search results. Given its mechanism of action, it is likely that Bexagliflozin primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .

    Méthodes De Préparation

      Voies de synthèse: La voie de synthèse de l'EGT1442 implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.

      Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle de l'EGT1442 sont limitées. il est généralement synthétisé par synthèse organique en plusieurs étapes.

  • Analyse Des Réactions Chimiques

      Réactivité: L'EGT1442 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

      Réactifs et conditions courants:

      Principaux produits: Les principaux produits formés au cours de ces réactions seraient des dérivés de l'EGT1442 avec des groupes fonctionnels modifiés.

  • Applications de la recherche scientifique

      Médecine: L'EGT1442 a montré un potentiel prometteur dans management.

      Biologie: La recherche explore son impact sur l'homéostasie du glucose et la fonction rénale.

      Chimie: L'EGT1442 sert de composé précieux pour étudier l'inhibition du SGLT2.

      Industrie: Son application potentielle dans les produits pharmaceutiques et les domaines connexes est un domaine d'intérêt.

  • Mécanisme d'action

    • L'EGT1442 inhibe le SGLT2 dans les tubules rénaux, empêchant la réabsorption du glucose.
    • Cela conduit à une augmentation de l'excrétion urinaire du glucose, réduisant le taux de glucose dans le sang.
    • Les cibles moléculaires comprennent la protéine SGLT2 elle-même et les voies de transport associées.
  • Comparaison Avec Des Composés Similaires

      Caractéristiques uniques: La sélectivité de l'EGT1442 pour le SGLT2 le distingue des autres inhibiteurs du SGLT.

      Composés similaires: D'autres inhibiteurs du SGLT comprennent , , et .

    Activité Biologique

    Bexagliflozin is a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the management of type 2 diabetes mellitus (T2D). This compound has garnered attention due to its dual role in glycemic control and potential benefits for patients with chronic kidney disease (CKD). This article delves into the biological activity of bexagliflozin, examining its efficacy, safety, and overall impact on metabolic parameters based on diverse clinical studies.

    Bexagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, bexagliflozin promotes the excretion of excess glucose through urine, thereby lowering blood glucose levels. Additionally, it has been suggested that SGLT2 inhibitors may confer renal protective effects, particularly in patients with diabetes and CKD.

    Glycemic Control

    Multiple clinical trials have established the efficacy of bexagliflozin in reducing hemoglobin A1c (HbA1c) levels in patients with T2D. A significant study involving 312 patients with stage 3a/3b CKD reported a reduction in HbA1c by 0.37% compared to placebo (P < 0.001) after 24 weeks of treatment . The results were stratified by CKD stage, showing reductions of 0.31% for stage 3a and 0.43% for stage 3b .

    Table 1: Summary of Key Clinical Trials Involving Bexagliflozin

    Study IdentifierPopulationDurationPrimary EndpointHbA1c Reduction (%)Additional Findings
    NCT02390050T2D patients (n=292)12 weeksHbA1c changeNot specifiedEfficacy demonstrated vs placebo
    NCT02715258T2D patients (n=207)24 weeksHbA1c change-0.37Significant reduction in body weight and SBP
    NCT01377844T2D patients (n=288)96 weeksHbA1c changeNot specifiedLong-term efficacy assessed
    NCT03259789T2D + Metformin (n=317)24 weeksHbA1c changeNot specifiedNon-inferiority to glimepiride

    Safety Profile

    Bexagliflozin has been generally well tolerated across various studies. Adverse events reported include urinary tract infections and genital mycotic infections, which are common among SGLT2 inhibitors . Importantly, the frequency of serious adverse events did not significantly differ from placebo groups.

    Impact on Cardiovascular Outcomes

    In high-risk populations with T2D, bexagliflozin demonstrated non-inferiority regarding major adverse cardiovascular events (MACE) compared to placebo . The incidence of MACE was observed at rates of 7.9% for bexagliflozin versus 10.1% for placebo, suggesting a favorable cardiovascular safety profile .

    Additional Benefits

    Beyond glycemic control, bexagliflozin has shown beneficial effects on other metabolic parameters:

    • Body Weight : A mean reduction of approximately 1.61 kg was noted in patients treated with bexagliflozin compared to placebo (P < 0.001) .
    • Systolic Blood Pressure : A reduction of about 3.8 mmHg was observed (P = 0.02) .
    • Albuminuria : There was a geometric mean ratio reduction of albuminuria by 20.1% (P = 0.03), indicating potential renal protective effects .

    Case Studies

    Several case studies highlight the real-world application of bexagliflozin:

    • Case Study A : A patient with poorly controlled T2D and stage 3 CKD experienced a reduction in HbA1c from 8.5% to 7.8% after initiating treatment with bexagliflozin over three months.
    • Case Study B : Another patient reported significant weight loss and improved blood pressure control while on bexagliflozin, emphasizing its multifaceted benefits.

    Propriétés

    IUPAC Name

    (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTCRKOKVYTVOLU-SJSRKZJXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H29ClO7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    464.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1118567-05-7
    Record name Bexagliflozin [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Bexagliflozin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12236
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name BEXAGLIFLOZIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Bexagliflozin
    Reactant of Route 2
    Reactant of Route 2
    Bexagliflozin
    Reactant of Route 3
    Reactant of Route 3
    Bexagliflozin
    Reactant of Route 4
    Reactant of Route 4
    Bexagliflozin
    Reactant of Route 5
    Reactant of Route 5
    Bexagliflozin
    Reactant of Route 6
    Reactant of Route 6
    Bexagliflozin

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.